molecular formula C7H11ClF3NO2 B3116121 methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride CAS No. 2140264-93-1

methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B3116121
CAS No.: 2140264-93-1
M. Wt: 233.61
InChI Key: RQQYZTONTAQRGS-FHAQVOQBSA-N
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Description

Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position and a methyl ester (-COOCH₃) at the 3-position of the pyrrolidine ring. This compound is listed under CAS 588676-61-3 and has been marketed by CymitQuimica as a high-purity (98%) product, though it is currently discontinued .

The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design. Its hydrochloride salt form improves solubility, facilitating use in aqueous formulations.

Properties

IUPAC Name

methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-11-3-5(4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQYZTONTAQRGS-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CNC[C@@H]1C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a compound that has garnered attention in various fields, particularly in pharmaceutical development and agricultural chemistry. Its unique trifluoromethyl group significantly enhances its biological activity, making it a valuable candidate for further research.

  • Molecular Formula: C7H10ClF3N O2
  • Molecular Weight: 197.16 g/mol
  • CAS Number: 1004529-48-9
  • IUPAC Name: this compound

The trifluoromethyl group in this compound contributes to its lipophilicity, enhancing the compound's ability to penetrate biological membranes. This property is crucial for its efficacy in targeting various biological pathways.

Pharmacological Applications

  • Neurological Disorders : Due to its structural characteristics, this compound is being investigated as a potential therapeutic agent for neurological disorders. The trifluoromethyl group has been shown to improve metabolic stability and increase potency against specific targets involved in neuropharmacology .
  • Cancer Therapy : Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines, suggesting a potential role for this compound in cancer treatment strategies .
  • Antimicrobial Activity : Some studies have explored the antimicrobial properties of pyrrolidine derivatives, indicating that modifications to the structure can enhance their effectiveness against various pathogens .

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of pyrrolidine derivatives on FaDu hypopharyngeal tumor cells, it was found that certain modifications led to increased apoptosis compared to standard treatments like bleomycin. The structural alterations provided insights into how trifluoromethyl groups could enhance biological activity through improved binding interactions with target proteins .

Case Study 2: Neurological Applications

A recent investigation into the pharmacodynamics of trifluoromethyl-containing compounds revealed significant improvements in drug potency and selectivity for serotonin receptors compared to non-fluorinated analogs. This suggests that this compound may be beneficial in developing drugs aimed at treating mood disorders and other neurological conditions .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityApplications
This compoundPotential anticancer and neuroactive propertiesPharmaceuticals, Agricultural Chemistry
Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylateAntimicrobial and antifungal activitiesAgrochemicals
Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylateEnhanced metabolic stabilityDrug synthesis

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its role as a potential drug candidate due to its structural similarity to biologically active molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive target for drug development.

Case Study : Research has shown that derivatives of pyrrolidine compounds exhibit significant activity against various diseases, including neurological disorders and cancers. The incorporation of trifluoromethyl groups has been linked to improved pharmacokinetic properties, which can enhance therapeutic efficacy.

Organic Synthesis

Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical transformations.

Synthesis Example :
The compound can be used in the synthesis of amino acids and other nitrogen-containing heterocycles, which are crucial in the development of pharmaceuticals and agrochemicals.

Agricultural Chemistry

The compound's properties may also extend to agricultural applications, particularly in the development of new pesticides or herbicides. The trifluoromethyl group is known to impart enhanced biological activity to agrochemicals.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Key analogs differ in substituents, ester groups, and stereochemistry, impacting physicochemical and pharmacological properties:

Compound Substituents Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Features
Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride -CF₃, -COOCH₃ (3R,4R) C₈H₁₁ClF₃NO₂* ~233.5 High lipophilicity; 98% purity
Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride -CF₃, -COOCH₂CH₃ (3S,4S) C₉H₁₃ClF₃NO₂* ~247.5 Ethyl ester increases hydrophobicity; enantiomeric differences may affect receptor binding
Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride -C₆H₄Cl, -COOCH₃ (3R,4S) C₁₂H₁₅Cl₂NO₂ 276.16 Chlorophenyl group introduces aromaticity; lower metabolic stability compared to -CF₃ analogs
(±)-(3R,4S)-4-(3,5-dimethoxyphenyl)-1-methyl-pyrrolidine-3-carboxylic acid -C₆H₃(OCH₃)₂, -COOH Racemic (3R,4S) C₂₃H₂₆F₃N₃O₅ 482.5 Polar methoxy groups enhance solubility; carboxylic acid improves hydrogen-bonding capacity

Analytical Data Comparison

  • Complex Pyrrolidine-Pyridazine Hybrid (EP 4374877) : LCMS m/z 754 [M+H]⁺; HPLC retention time = 1.32 min. The extended conjugated system increases molecular weight and alters chromatographic behavior .
  • (±)-4-(1,3-Benzodioxol-5-yl) Analog : APCI-MS m/z 466 [M+H]⁺; FTIR confirms carbonyl (1675 cm⁻¹) and -CF₃ (1321 cm⁻¹) groups .

Key Differentiators and Implications

Trifluoromethyl vs. Chlorophenyl :

  • -CF₃ improves metabolic stability and electronegativity, favoring CNS drug penetration.
  • -C₆H₄Cl enhances aromatic interactions but may increase toxicity risks .

Ester Group Variations :

  • Methyl esters (target compound) offer faster hydrolysis rates than ethyl esters, affecting prodrug activation kinetics .

Stereochemistry :

  • (3R,4R) vs. (3S,4S) enantiomers may exhibit divergent biological activities, necessitating enantioselective synthesis .

Q & A

Q. Why do identical reaction conditions produce varying enantiomeric ratios across labs?

  • Methodological Answer :
  • Impurity analysis : Trace metal contaminants (e.g., Fe³⁺) in solvents or catalysts can alter stereoselectivity. ICP-MS screens for such impurities .
  • Stirring rate effects : Vortex formation in large reactors may reduce mixing efficiency, impacting chiral induction. Use computational fluid dynamics (CFD) to optimize agitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 2
methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

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